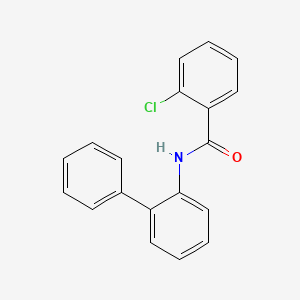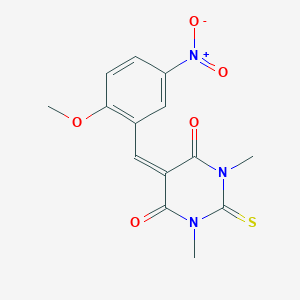![molecular formula C18H18N2O2S B5799458 methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)
methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate, also known as MCCB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MCCB belongs to the class of thioamide compounds and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is believed to act on various signaling pathways in cells. methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate also activates the AMPK signaling pathway, which is involved in energy metabolism and has been linked to the beneficial effects of exercise.
Biochemical and Physiological Effects:
methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. Studies have shown that methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate can reduce oxidative stress, improve mitochondrial function, and increase the expression of antioxidant enzymes. methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has shown neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation of methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate is its low solubility in water, which can make it difficult to administer in animal studies. In addition, more research is needed to fully understand the safety and toxicity profile of methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate.
Zukünftige Richtungen
There are several future directions for research on methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Further studies are also needed to fully understand the mechanism of action of methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate and its safety and toxicity profile.
Synthesemethoden
Methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of 2-cyclopropylbenzene with thionyl chloride to form 2-cyclopropylbenzoyl chloride. This is then reacted with 2-aminobenzenethiol to form 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoic acid. Finally, this acid is esterified with methanol to form methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines. methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has also been found to induce apoptosis in cancer cells and inhibit their growth. In addition, methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has shown neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
methyl 2-[(2-cyclopropylphenyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-17(21)14-7-3-5-9-16(14)20-18(23)19-15-8-4-2-6-13(15)12-10-11-12/h2-9,12H,10-11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOIKSXVLAZNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC2=CC=CC=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(ethylamino)carbonothioyl]benzenesulfonamide](/img/structure/B5799384.png)

![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5799395.png)
![methyl 4-[({[amino(1,5-dimethyl-1H-pyrrol-2-yl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5799403.png)

![4-[(4-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5799408.png)
![2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5799418.png)
![5-(1-piperidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5799426.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5799431.png)
![[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid](/img/structure/B5799438.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5799442.png)

![N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5799450.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5799453.png)